molecular formula C11H19NO3 B11887222 (1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11887222
M. Wt: 213.27 g/mol
InChI Key: DBOGUJDUACLSTB-DJLDLDEBSA-N
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Description

(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through a substitution reaction.

    Hydroxymethylation: The hydroxymethyl group is added via a hydroxymethylation reaction, often using formaldehyde as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate: shares similarities with other bicyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R,3R,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1

InChI Key

DBOGUJDUACLSTB-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CO

Origin of Product

United States

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